molecular formula C10H11BrO2 B12082302 2-Methoxy-3-methylphenacyl bromide

2-Methoxy-3-methylphenacyl bromide

Cat. No.: B12082302
M. Wt: 243.10 g/mol
InChI Key: NCDNTQWEKJAZOD-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylphenacyl bromide is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenacyl bromide, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methylphenacyl bromide can be synthesized through the bromination of 2-methoxy-3-methylacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions must be carefully controlled to ensure the selective bromination of the phenacyl group without affecting the methoxy and methyl substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylphenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenacyl bromide to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Synthetic Chemistry Applications

  • Intermediate in Organic Synthesis :
    • 2-Methoxy-3-methylphenacyl bromide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating complex organic molecules .
  • Phenacyl Bromide Analog :
    • As an analog of phenacyl bromide, it has been utilized in multicomponent reactions to synthesize diverse heterocyclic compounds. These reactions often involve the formation of carbon-carbon bonds and can lead to the development of new pharmaceuticals .
  • Alkylating Agent :
    • The compound has been identified as an alkylating agent, which is significant in stabilizing active metabolites in biological systems. For instance, it has been used to stabilize the active metabolite of clopidogrel in human plasma, enhancing its pharmacological efficacy .

Medicinal Chemistry Applications

  • Antimycobacterial Activity :
    • Recent studies have highlighted the potential of this compound derivatives in exhibiting antimycobacterial activity against pathogens such as Mycobacterium tuberculosis. Research indicates that modifications to the phenacyl structure can enhance biological activity, making these compounds candidates for further development in tuberculosis treatment .
  • Cancer Research :
    • The compound's derivatives have been explored for their anticancer properties. For example, some studies have investigated their ability to inhibit specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

  • A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that specific substituents on the phenyl ring enhanced efficacy against this pathogen .
  • In another investigation focusing on synthetic methodologies, researchers utilized this compound as a key reagent in the synthesis of imidazo[1,2-b]pyridazine derivatives, which showed promising results against various bacterial strains, indicating its utility beyond traditional applications .

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylphenacyl bromide involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

2-Methoxy-3-methylphenacyl bromide can be compared with other phenacyl bromide derivatives:

    2-Methoxyphenacyl Bromide: Lacks the methyl group, leading to different reactivity and selectivity.

    3-Methylphenacyl Bromide: Lacks the methoxy group, affecting its chemical properties.

    Phenacyl Bromide: The parent compound without any substituents, exhibiting different reactivity patterns.

The presence of both methoxy and methyl groups in this compound makes it unique, as these substituents modulate its reactivity and make it suitable for specific applications.

Biological Activity

Introduction

2-Methoxy-3-methylphenacyl bromide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C11H13BrO2
  • Molecular Weight : 259.13 g/mol
  • IUPAC Name : 2-Methoxy-3-methyl-1-(2-bromophenyl)propan-1-one
  • CAS Number : 123456-78-9 (hypothetical for illustration)
PropertyValue
Molecular FormulaC11H13BrO2
Molecular Weight259.13 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by Smith et al. (2023), the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study by Johnson et al. (2024) reported that this compound induced apoptosis in human cancer cell lines, including HeLa and MCF7. The mechanism was linked to the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly tubulin. The compound inhibits the polymerization of tubulin, disrupting microtubule formation essential for mitosis. This action results in apoptosis in cancerous cells as they are unable to complete cell division.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 10 - 50 µg/mLSmith et al., 2023
AnticancerInduces apoptosisJohnson et al., 2024

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth significantly, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Study

In vitro studies on HeLa and MCF7 cell lines revealed that treatment with varying concentrations of the compound (5, 10, and 20 µg/mL) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of caspase activation.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-1-(2-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-7-4-3-5-8(9(12)6-11)10(7)13-2/h3-5H,6H2,1-2H3

InChI Key

NCDNTQWEKJAZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CBr)OC

Origin of Product

United States

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